molecular formula C7H9KN2O3 B2834981 Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2247616-83-5

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2834981
CAS RN: 2247616-83-5
M. Wt: 208.258
InChI Key: GGVQMZOBXOVQPR-UHFFFAOYSA-M
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Description

Potassium tert-butoxide is a chemical compound with the formula [(CH3)3COK]n (abbr. KOtBu). This colorless solid is a strong base (pKa of conjugate acid around 17), which is useful in organic synthesis .


Synthesis Analysis

Potassium tert-butoxide is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity. It is prepared by the reaction of dry tert-butyl alcohol with potassium metal .


Molecular Structure Analysis

Potassium tert-butoxide adopts a complex cluster structure. Additives that modify the cluster affect the reactivity of the reagent .


Chemical Reactions Analysis

Potassium tert-butoxide has seen widespread use in transition-metal-free reactions. For example, it can mediate coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes via a single-electron reduction mechanism .


Physical And Chemical Properties Analysis

Potassium tert-butoxide is a colorless solid. It is a strong base with a pKa of the conjugate acid around 17 .

Mechanism of Action

Potassium tert-butoxide is traditionally used as a strong and non-nucleophilic base in organic synthesis. It has seen widespread use in transition-metal-free reactions .

Safety and Hazards

Potassium tert-butoxide reacts violently with water. It causes burns of eyes, skin, and mucous membranes. It is also a flammable solid .

properties

IUPAC Name

potassium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVQMZOBXOVQPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

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